N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide
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Overview
Description
CP-424391 L-TARTRATE: It is primarily used in veterinary medicine to stimulate appetite and promote weight gain in animals, particularly dogs and cats . This compound has shown significant efficacy in increasing food consumption and body weight, making it a valuable therapeutic agent in managing conditions like chronic kidney disease in cats and general appetite stimulation in dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-424391 L-TARTRATE involves the preparation of a pyrazolinone-piperidine dipeptide. The synthetic route typically includes the following steps:
Formation of the pyrazolinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: The piperidine ring is introduced through a series of nucleophilic substitution reactions.
Formation of the dipeptide: The final step involves coupling the pyrazolinone-piperidine intermediate with the appropriate amino acid derivatives.
Industrial Production Methods: Industrial production of CP-424391 L-TARTRATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions: CP-424391 L-TARTRATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed:
Scientific Research Applications
CP-424391 L-TARTRATE has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of pyrazolinone-piperidine dipeptides.
Biology: It is used to study the regulation of growth hormone secretion and its effects on metabolism and body composition.
Medicine: It is used in veterinary medicine to stimulate appetite and promote weight gain in animals. .
Industry: It is used in the development of new therapeutic agents targeting growth hormone secretagogue receptors
Mechanism of Action
CP-424391 L-TARTRATE exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, which in turn regulates appetite, food intake, and body weight. The molecular targets and pathways involved include:
GHS-R1a receptor: The primary target of CP-424391 L-TARTRATE.
Intracellular signaling pathways: Activation of GHS-R1a leads to the activation of intracellular calcium signaling and modulation of cyclic adenosine monophosphate (cAMP) levels
Comparison with Similar Compounds
CP-424391 L-TARTRATE is unique among growth hormone secretagogues due to its high potency and oral bioavailability. Similar compounds include:
MK-0677: Another growth hormone secretagogue with similar effects but different pharmacokinetic properties.
L-163,540: A growth hormone secretagogue with lower bioavailability compared to CP-424391 L-TARTRATE
Properties
IUPAC Name |
N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLLHLWBPNCVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870197 |
Source
|
Record name | 3a-Benzyl-2-methyl-5-(2-methylalanyl-O-benzylseryl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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